9,10-Dimethyl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile
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Overview
Description
9,10-dimethyl-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 9,10-dimethyl-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide typically involves multiple steps. The initial step often includes the construction of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents Industrial production methods may involve the use of high-yield and efficient catalytic processes to ensure the purity and scalability of the compound .
Chemical Reactions Analysis
9,10-dimethyl-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The cyanide group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9,10-dimethyl-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9,10-dimethyl-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell functions . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 9,10-dimethyl-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide include other benzimidazole derivatives, such as:
2-aminobenzimidazole: Known for its antimicrobial and anticancer activities.
5,6-dimethylbenzimidazole: An integral part of the structure of vitamin B12.
Thiabendazole: Used as an anthelmintic agent. The uniqueness of 9,10-dimethyl-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12N4O2 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
9,10-dimethyl-3-nitrobenzimidazolo[1,2-a]quinoline-6-carbonitrile |
InChI |
InChI=1S/C18H12N4O2/c1-10-5-15-17(6-11(10)2)21-16-4-3-14(22(23)24)8-12(16)7-13(9-19)18(21)20-15/h3-8H,1-2H3 |
InChI Key |
RAYGHCMFYOXSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C4=C(C=C(C=C4)[N+](=O)[O-])C=C(C3=N2)C#N |
Origin of Product |
United States |
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